molecular formula C16H13ClN2O3S3 B2919291 3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 868676-02-2

3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No. B2919291
CAS RN: 868676-02-2
M. Wt: 412.92
InChI Key: RZRSHOHPLJKJAQ-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Scientific Research Applications

Antitumor Applications

Novel derivatives of benzenesulfonamide, including structures related to the specified compound, have been synthesized and evaluated for their in vitro antitumor activities. For example, a study reported the synthesis of novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives showing remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines (J. Sławiński & Z. Brzozowski, 2006). Similarly, other derivatives have been synthesized to target various cancer types, demonstrating the potential of such compounds in cancer therapy (S. M. Gomha, M. M. Edrees, & Farag M. A. Altalbawy, 2016).

Antibacterial Applications

Research has also explored the antibacterial properties of benzenesulfonamide derivatives. A study synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, revealing promising activity against anaerobic Gram-positive bacterial strains (J. Sławiński et al., 2013).

Antidiabetic Applications

In the context of antidiabetic research, derivatives of benzenesulfonamides have been synthesized and assessed for their hypoglycemic effects. One study focused on synthesizing fluorinated pyrazoles and benzenesulfonamide derivatives as potential hypoglycemic agents, revealing significant antidiabetic activity and favorable drug-like profiles (H. Faidallah et al., 2016).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S3/c17-14-7-6-13(24-14)12-10-23-16(18-12)19-15(20)8-9-25(21,22)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRSHOHPLJKJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide

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